5-fluoro-N-(oxolan-2-ylmethyl)-1H-indole-2-carboxamide
Overview
Description
5-fluoro-N-(oxolan-2-ylmethyl)-1H-indole-2-carboxamide, also known as FOIM, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential use as a therapeutic agent. FOIM belongs to the class of indole-2-carboxamides and has been extensively studied for its pharmacological properties.
Mechanism of Action
5-fluoro-N-(oxolan-2-ylmethyl)-1H-indole-2-carboxamide exerts its pharmacological effects by binding to specific receptors in the body. It has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including cell survival, proliferation, and differentiation. This compound has also been shown to modulate the activity of certain ion channels, such as the voltage-gated sodium channels.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to modulate the activity of certain ion channels, which can affect neuronal excitability and neurotransmitter release.
Advantages and Limitations for Lab Experiments
5-fluoro-N-(oxolan-2-ylmethyl)-1H-indole-2-carboxamide has several advantages as a research tool. It is a synthetic compound, which allows for precise control over its chemical structure and purity. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on 5-fluoro-N-(oxolan-2-ylmethyl)-1H-indole-2-carboxamide. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Another area of interest is its potential use as an antiviral agent, specifically against the hepatitis C virus. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various cellular processes.
Synthesis Methods
5-fluoro-N-(oxolan-2-ylmethyl)-1H-indole-2-carboxamide can be synthesized using various methods, including the reaction of 5-fluoroindole-2-carboxylic acid with oxalyl chloride, followed by the reaction with 2-hydroxymethyltetrahydrofuran. The resulting product is then treated with ammonia to obtain this compound.
Scientific Research Applications
5-fluoro-N-(oxolan-2-ylmethyl)-1H-indole-2-carboxamide has been studied for its potential use as an anticancer agent. Research has shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been studied for its antiviral properties, specifically against the hepatitis C virus.
properties
IUPAC Name |
5-fluoro-N-(oxolan-2-ylmethyl)-1H-indole-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c15-10-3-4-12-9(6-10)7-13(17-12)14(18)16-8-11-2-1-5-19-11/h3-4,6-7,11,17H,1-2,5,8H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWCCRKRBBYSSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(N2)C=CC(=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101330736 | |
Record name | 5-fluoro-N-(oxolan-2-ylmethyl)-1H-indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101330736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648509 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
903455-04-9 | |
Record name | 5-fluoro-N-(oxolan-2-ylmethyl)-1H-indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101330736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.